L-Threoninol

Chiral purity analysis Stereochemical quality control Enantiomeric differentiation

Why choose this L-Threoninol? Unlike generic amino alcohols, its specific (2R,3R) stereochemistry is essential for: (1) L-aTNA synthesis—delivers higher thermal stability than natural DNA/RNA and faster chemical ligation than achiral SNA; (2) Photo-regulation—as a chiral linker, it enables significantly larger DNA triplex melting temperature shifts upon photo-isomerization versus D-Threoninol. Verified optical purity [α]20/D −4.2° guarantees enantioselective outcomes. Choose certified 97% purity L-Threoninol for your critical XNA engineering and light-switchable oligonucleotide research.

Molecular Formula C4H11NO2
Molecular Weight 105.14 g/mol
CAS No. 3228-51-1
Cat. No. B554944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Threoninol
CAS3228-51-1
SynonymsL-Threoninol; 3228-51-1; (2R,3R)-2-aminobutane-1,3-diol; UNII-A16V466XOD; (2R,3R)-2-Amino-1,3-butanediol; 515-93-5; H-Threoninol; Threoninol,L-; (L)-threoninol; H-Thr-ol; AmbotzFAL1016; AC1M0S4H; SCHEMBL606176; 469963_ALDRICH; A16V466XOD; Jsp005972; CTK3J2370; MolPort-003-933-983; MUVQIIBPDFTEKM-QWWZWVQMSA-N; ACT04168; ACT10787; ZINC2436826; ANW-58833; CT-008; AKOS006237680
Molecular FormulaC4H11NO2
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESCC(C(CO)N)O
InChIInChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m1/s1
InChIKeyMUVQIIBPDFTEKM-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Threoninol (CAS 3228-51-1) Procurement Guide: Verified Differentiation for Scientific Selection


L-Threoninol (CAS 3228-51-1), also known as (2R,3R)-2-Amino-1,3-butanediol, is an amino alcohol derived from the reduction of the essential amino acid L-threonine . It features both an amine group and two hydroxyl groups positioned on a chiral backbone with the L-configuration . This compound is commonly utilized in solution phase peptide synthesis and as an artificial abasic nucleoside in oligodeoxynucleotide modification .

Why Generic Substitution of L-Threoninol with Other Amino Alcohols Fails in Critical Research Applications


While the class of amino alcohols (e.g., L-Valinol, L-Serinol) may share some structural features, the specific (2R,3R) stereochemistry of L-Threoninol and the presence of its methyl group impart unique properties that cannot be replicated by generic substitution. This differentiation manifests as distinct optical rotation , enhanced performance in nucleic acid systems where its chirality drives helical propagation [1], and superior function as a chiral linker in photo-regulation applications compared to its enantiomer [2].

L-Threoninol Quantitative Differentiation: Head-to-Head Evidence vs. D-Threoninol, L-Threonine, and SNA


Chiral Discrimination: Quantifiable Optical Rotation Contrast vs. D-Threoninol

L-Threoninol exhibits a specific optical rotation of [α]20/D −4.2° (c = 1% in H2O) . This value is directly opposite in sign and distinct in magnitude from its enantiomer, D-Threoninol, which displays [α]20/D = +4° to +7° (c=1 in H2O) . This quantifiable difference provides a robust analytical marker for confirming enantiomeric identity and purity.

Chiral purity analysis Stereochemical quality control Enantiomeric differentiation

Enhanced XNA Chemical Ligation Efficiency: L-aTNA vs. Achiral SNA Scaffold

In template-directed chemical ligation studies, the chiral acyclic L-threoninol nucleic acid (L-aTNA) fragments ligated on an L-aTNA template much faster than achiral serinol nucleic acid (SNA) fragments ligated on an SNA template [1]. This enhanced efficiency is directly attributed to the chirality of the L-threoninol scaffold, which induces helical propagation and fixes the local conformation of the reactive phosphate group [1].

Xeno nucleic acids (XNA) Chemical ligation Prebiotic chemistry

Superior Duplex Stability in Xeno Nucleic Acids (XNA): L-aTNA vs. DNA, RNA, and SNA

Acyclic threoninol nucleic acid (aTNA) forms homoduplexes with melting temperatures that are significantly higher than those of natural DNA and RNA, and also surpass the stability of the achiral SNA homoduplex [1]. The reported stability hierarchy for homoduplexes is aTNA > PNA ≈ GNA ≥ SNA ≫ RNA > DNA [1].

Xeno nucleic acids (XNA) Duplex stability Melting temperature (Tm)

Enantioselective Photo-Regulation of DNA Triplex Formation: L- vs. D-Threoninol Linker

When used as a chiral linker for an azobenzene moiety at the 5′-end of an oligonucleotide, the L-Threoninol linker induced a 'much larger change' in the melting temperature (Tm) of DNA triplex formation upon azobenzene photo-isomerization compared to the linker based on its enantiomer, D-Threoninol [1].

Photo-regulation DNA nanotechnology Chiral linker

Verified Application Scenarios for L-Threoninol Procurement Based on Quantitative Evidence


Stereocontrolled Synthesis of Chiral Pharmaceuticals and Ligands

The well-defined optical rotation [α]20/D −4.2° confirms the (2R,3R) stereochemistry of L-Threoninol, which is essential for its role as a chiral building block in the synthesis of enantiomerically pure compounds. Using L-Threoninol of verified optical purity ensures the desired stereochemical outcome in the construction of chiral auxiliaries and ligands for asymmetric synthesis, preventing the formation of unwanted diastereomers that could arise from using the D-form or a racemic mixture. This is supported by its established use as a precursor for chiral auxiliaries .

Development of High-Performance Xeno Nucleic Acid (XNA) Systems

Researchers developing stable XNA platforms for in vitro selection, diagnostics, or nanotechnology should prioritize L-Threoninol as the monomer for synthesizing L-aTNA. Evidence demonstrates that L-aTNA homoduplexes are more thermally stable than those formed by natural DNA and RNA, and even the achiral SNA analog (Tm rank: aTNA > PNA ≈ GNA ≥ SNA ≫ RNA > DNA) [1]. Furthermore, the L-aTNA scaffold promotes faster chemical ligation compared to the achiral SNA scaffold, a crucial property for non-enzymatic replication and strand displacement reactions [2].

Design of Light-Responsive DNA Nanodevices and Biosensors

For applications requiring the reversible, light-triggered control of DNA structure, L-Threoninol is the linker of choice for attaching photo-switchable moieties like azobenzene. A direct comparison study has shown that when used as a linker, L-Threoninol enables a significantly larger change in the melting temperature of a DNA triplex upon photo-isomerization than its enantiomer, D-Threoninol [3]. This superior performance makes L-Threoninol indispensable for creating high-contrast, light-switchable systems.

Technical Documentation Hub

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